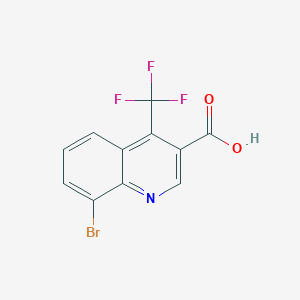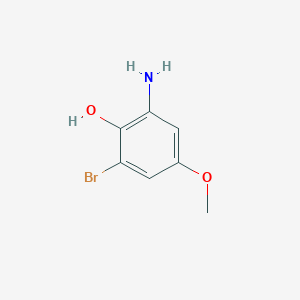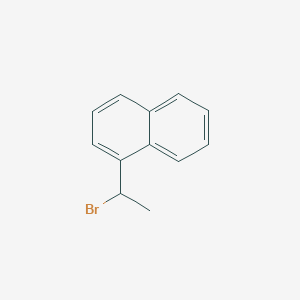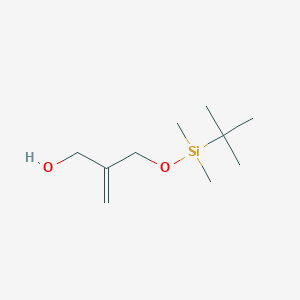
2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol
Vue d'ensemble
Description
The compound "2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol" is not directly mentioned in the provided papers. However, the papers do discuss related silyl-protected compounds and their synthesis, which can provide insight into the chemical behavior and synthesis of similar silyl-protected alcohols. Silyl-protected compounds are often used in organic synthesis to protect reactive functional groups during complex synthetic sequences .
Synthesis Analysis
The synthesis of silyl-protected compounds typically involves the introduction of a silyl group to protect a functional group such as a hydroxyl or thiol. For example, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate was achieved through esterification, amine protection, and thiol protection, starting from L-cystine . Similarly, the synthesis of various silyl-protected pentanoates was performed using a silver (I) oxide catalyst . These methods could potentially be adapted for the synthesis of "2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol" by choosing appropriate starting materials and protecting groups.
Molecular Structure Analysis
The molecular structure of silyl-protected compounds is characterized by the presence of a silyl ether or silyl thioether, which serves as a protective group. The tert-butyldimethylsilyl (TBDMS) group is a common silyl protecting group due to its stability and ease of removal under mild conditions . The presence of the TBDMS group in a molecule like "2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol" would likely confer similar stability to the alcohol functionality.
Chemical Reactions Analysis
Silyl-protected compounds participate in various chemical reactions. For instance, [(tert-Butyldimethylsilyl)oxy]methanethiol is used as a nucleophilic reagent for the introduction of a protected bivalent sulfur and can react with alkyl bromides to yield protected thiols . In the context of "2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol," the silyl-protected alcohol could potentially undergo reactions with electrophiles or be used in further synthetic transformations after deprotection.
Physical and Chemical Properties Analysis
The physical and chemical properties of silyl-protected compounds are influenced by the bulky and hydrophobic nature of the silyl groups. These groups can improve the solubility of the compounds in organic solvents and protect sensitive functional groups from a variety of reaction conditions. The papers do not provide specific physical property data for "2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol," but similar silyl-protected compounds are generally stable and can be purified by standard techniques such as chromatography .
Applications De Recherche Scientifique
Application in Biopharmaceutical Formulations
- Summary of the Application: This compound is used in the lyophilization (freeze-drying) of pharmaceuticals. Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .
- Methods of Application or Experimental Procedures: The study investigated the interactions between two model proteins, namely, lactate dehydrogenase and myoglobin, and various excipients (mannitol, sucrose, 2-hydroxypropyl-β-cyclodextrin and Tween 80) in the presence of tert-butyl alcohol . The mixtures of these components were thermally characterized by differential scanning calorimetry and freeze-drying microscopy. The protein recovery after freezing and freeze-drying was also evaluated spectroscopically .
- Results or Outcomes: Both experiments and simulations revealed that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins, and no combination of excipients yielded a satisfactory recovery when the organic solvent was present within the formulation .
Application in Organic Synthesis
- Summary of the Application: This compound is used in the synthesis of various organic compounds . It plays a crucial role as a reagent in the formation of carbon-carbon bonds, which is a fundamental step in the synthesis of many organic compounds .
- Methods of Application or Experimental Procedures: The compound is added to a stirring suspension of sodium hydride in dry THF. After gas formation has ceased, the reaction mixture is stirred for an additional 45 minutes .
- Results or Outcomes: The resultant product is used as a key intermediate in the synthesis of various organic compounds .
Application in the Synthesis of Tertiary Butyl Esters
- Summary of the Application: Tertiary butyl esters find large applications in synthetic organic chemistry. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
- Methods of Application or Experimental Procedures: The method involves the use of flow microreactor systems. The resultant flow process was found to be more efficient and versatile compared to the batch process .
- Results or Outcomes: The method enabled a direct and sustainable synthesis of tertiary butyl esters .
Application in Protective Groups in Organic Synthesis
- Summary of the Application: This compound is used as a protective group in organic synthesis . It is particularly useful for protecting hydroxyl groups during chemical reactions .
- Methods of Application or Experimental Procedures: The compound is used in combination with other reagents such as imidazole and dimethylformamide to protect hydroxyl groups in various organic compounds .
- Results or Outcomes: The use of this compound as a protective group allows for the selective reaction of other functional groups in the molecule .
Application in Asymmetric Synthesis of Amines
- Summary of the Application: This compound is used in the asymmetric synthesis of amines . It is particularly useful for the synthesis of enantioenriched amines .
- Methods of Application or Experimental Procedures: The compound is used in combination with other reagents such as aldehydes and ketones to form sulfinyl imines, which can then be reacted with various nucleophiles to form the desired amine products .
- Results or Outcomes: The use of this compound allows for the efficient synthesis of a wide range of highly enantioenriched amines .
Application in the Preparation of Polyimide Alignment Layers
- Summary of the Application: This compound is used in the preparation of polyimide alignment layers, which have potential applications in twisted-nematic TFT-LCDs .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this application are not detailed in the available resources .
- Results or Outcomes: The use of this compound allows for the preparation of polyimide alignment layers with high pretilt angles .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and disposing of contents/container to an approved waste disposal plant . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
Propriétés
IUPAC Name |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2Si/c1-9(7-11)8-12-13(5,6)10(2,3)4/h11H,1,7-8H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODYQRNHEDLXPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(=C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458705 | |
| Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)prop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol | |
CAS RN |
116700-73-3 | |
| Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)prop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


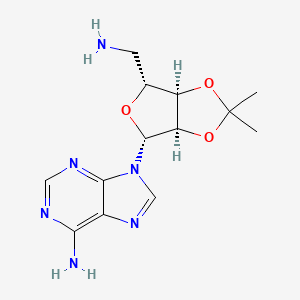
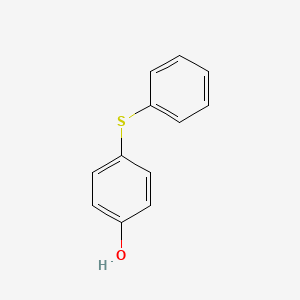
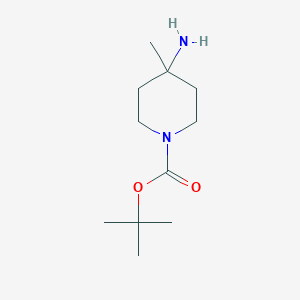
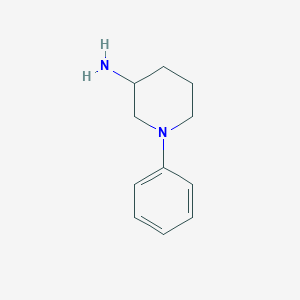
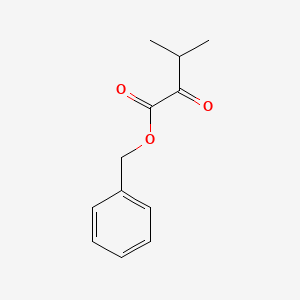
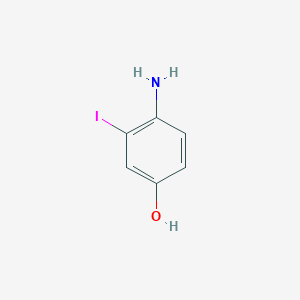
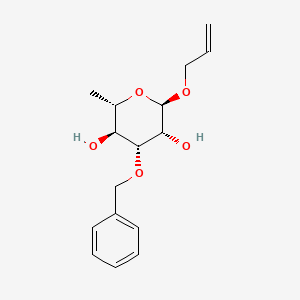
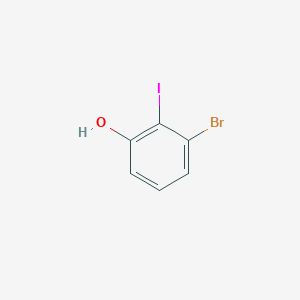
![Tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B1280286.png)
